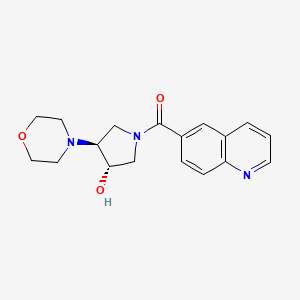
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol, commonly known as quinpirole, is a synthetic dopamine receptor agonist that is widely used in scientific research. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
作用机制
Quinpirole acts as an agonist of the D2 dopamine receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the D2 receptor by quinpirole leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and leads to decreased neurotransmitter release. This ultimately results in a decrease in dopamine signaling in the brain.
Biochemical and physiological effects:
Quinpirole has been found to have a range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. It has also been found to have anxiolytic and antidepressant effects in animal models. In addition, quinpirole has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
实验室实验的优点和局限性
Quinpirole is a widely used tool in scientific research due to its potent and selective agonist activity at the D2 dopamine receptor. It has been found to be effective in a range of experimental paradigms, including behavioral assays and electrophysiological recordings. However, its use is limited by its potential for off-target effects and the need for careful dose selection to avoid non-specific effects.
未来方向
There are a number of future directions for research on quinpirole. One area of interest is the role of dopamine signaling in addiction and reward processing, and the potential for quinpirole to be used as a therapeutic agent for these disorders. Another area of interest is the potential for quinpirole to be used as a tool for studying the function of other neurotransmitter systems, including glutamate and GABA. Finally, there is a need for further research to better understand the mechanism of action of quinpirole and its potential for off-target effects.
In conclusion, quinpirole is a potent dopamine receptor agonist that is widely used in scientific research. Its use has contributed to our understanding of the role of dopamine in a range of neurological disorders and has potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of quinpirole and its potential for off-target effects.
合成方法
Quinpirole can be synthesized using a multi-step process that involves the reaction of 6-chloroquinoline with morpholine and subsequent cyclization to form the pyrrolidine ring. The resulting compound is then treated with acetic anhydride and triethylamine to form the quinolinecarbonyl group. The final product is obtained by resolution of the racemic mixture using chiral chromatography.
科学研究应用
Quinpirole is commonly used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of the D2 dopamine receptor, which is implicated in a range of neurological disorders, including Parkinson's disease and schizophrenia. Quinpirole is also used to study the role of dopamine in reward processing, addiction, and mood disorders.
属性
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRNKJVTHNEFG-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

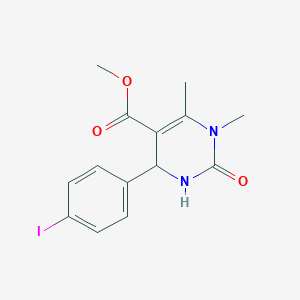
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)
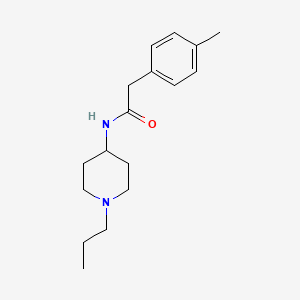
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5350504.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)
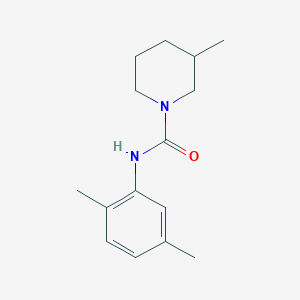
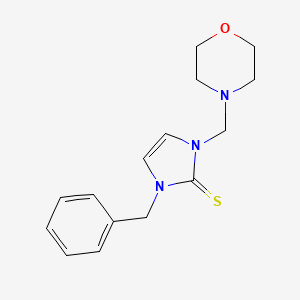
![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)
![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)